Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- is an organic compound characterized by its complex structure, which includes a pyrrole ring substituted with an amino group and a chlorophenyl moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. The chemical formula of this compound is , and it possesses a molecular weight of approximately 248.73 g/mol.
The reactivity of ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- can be attributed to the functional groups present in its structure. Key reactions include:
Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- exhibits noteworthy biological activities:
Synthesis of ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- typically involves multi-step organic reactions:
Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- has several applications:
Interaction studies focus on understanding how this compound interacts with biological targets:
Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Similarity Index | Unique Features |
|---|---|---|---|
| 1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | 0.87 | Lacks pyrrole ring |
| 4'-Amino-3',5'-dichloroacetophenone | C8H7Cl2NO | 0.83 | Contains dichloro substitution |
| 1-(3-Amino-4-chlorophenyl)ethanone | C8H8ClNO | 0.89 | Different amino positioning |
| 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one | C11H10ClN | 0.84 | Contains a different ring system |
This table illustrates that while these compounds share some structural features, ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- is unique due to its specific substitutions and the presence of the pyrrole ring, which may contribute to its distinct biological activities.